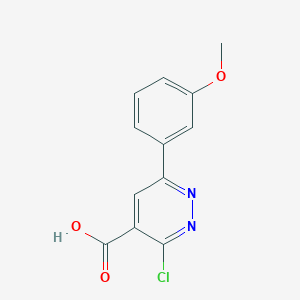

3-氯-6-(3-甲氧基苯基)哒嗪-4-羧酸

描述

Synthesis Analysis

The synthesis of pyridazines, such as 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid, involves various methods. One method involves a Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another method involves an unexpected C-C bond cleavage in the absence of metal, enabling an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .Molecular Structure Analysis

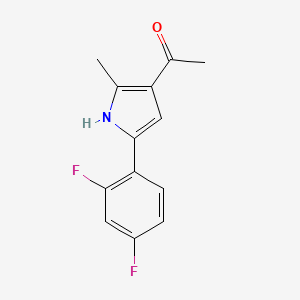

The molecular formula of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid is C12H9ClN2O3. The molecular weight is 264.66 g/mol. The structure can be viewed using Java or Javascript .Chemical Reactions Analysis

3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid undergoes regioselective metallation using various lithium alkylamides, temperatures, and solvents (THF and ether) . It was lithiated using lithium 2,2,6,6-tetramethylpiperidide during the synthesis of minaprine .科学研究应用

有机合成

该化合物作为有机合成中的通用中间体。其结构允许各种取代,使其成为创建各种复杂分子的宝贵结构单元。 它在合成具有潜在药理活性的化合物方面特别有用 .

药理学

由于其与生物活性分子的结构相似性,该化合物被用于开发新药。 它已被探索用于创建具有抗抑郁,降压和抗癌特性的药物 .

农业化学

在农业化学领域,该化合物的衍生物用于开发新的除草剂和杀虫剂。 其在控制害虫和杂草方面的功效使其成为创建更安全,更有效的农用化学品的候选者 .

材料科学

该化合物的独特化学性质正在被研究用于材料科学中的应用,特别是在开发能够提供改善的耐久性和耐用性的新型聚合物和涂层方面 .

分析化学

作为一种分析试剂,该化合物可用于化学分析和测试。 它与各种分析物的反应性可用于检测或量化混合物中的其他物质 .

生物有机化学

在生物有机化学中,研究了该化合物与生物大分子之间的相互作用。 它可用于探测蛋白质和核酸的结构和功能 .

药物化学

它是药物化学中的“优先结构”,通常用作药物发现计划的核心支架。 哒嗪环是某些市售药物中的一个关键特征,突出了其在该领域的重要性 .

化学教育

最后,该化合物用于教育环境中,以教授有机化学和药物设计方面的先进概念。 其复杂性和多功能性使其成为学习杂环化学的学生的绝佳案例研究 .

作用机制

Target of Action

Similar compounds have been found to interact with gaba receptors , suggesting that this compound may also interact with these or similar receptors.

Mode of Action

It is known that similar compounds can inhibit pde activity , suggesting that this compound may also act through a similar mechanism.

Biochemical Pathways

Based on the potential targets and mode of action, it can be inferred that this compound may affect pathways related to neurotransmission .

Result of Action

Based on the potential targets and mode of action, it can be inferred that this compound may have effects on neurotransmission .

实验室实验的优点和局限性

The advantages of using 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid in laboratory experiments include its wide availability, low cost, and ease of synthesis. Additionally, 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid is relatively non-toxic, making it a safe compound to use in laboratory experiments. However, 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid is not as stable as some other compounds, making it more difficult to store and use in experiments. Additionally, the exact mechanism of action of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid is not yet fully understood, making it difficult to predict the exact effects of the compound in experiments.

未来方向

There are a number of potential future directions for the study of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid. These include further research into its mechanism of action, as well as its potential use in drug development and laboratory experiments. Additionally, further research into the biochemical and physiological effects of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid could provide insight into its potential therapeutic applications. Finally, further research into the synthesis of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid and other pyridazines could lead to the development of new and improved synthetic methods.

生化分析

Biochemical Properties

3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in cellular redox states . Additionally, 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid can bind to specific protein receptors, influencing signal transduction pathways .

Cellular Effects

The effects of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid on various cell types and cellular processes are profound. It has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by downregulating the expression of oncogenes and upregulating tumor suppressor genes . Furthermore, it can affect cellular metabolism by inhibiting key metabolic enzymes, leading to reduced ATP production and increased oxidative stress .

Molecular Mechanism

At the molecular level, 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as DNA and RNA, leading to changes in gene expression . Additionally, it can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity . This compound can also induce post-translational modifications of proteins, affecting their function and stability .

Temporal Effects in Laboratory Settings

The temporal effects of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to changes in its biochemical properties and efficacy . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause sustained changes in cellular function, such as prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid vary with different dosages in animal models. At low doses, it can have beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it can cause toxic effects, including liver and kidney damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effects without causing adverse effects .

Metabolic Pathways

3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in oxidative phosphorylation and glycolysis . This compound can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels and energy production . Additionally, it can modulate the activity of enzymes involved in detoxification processes, such as cytochrome P450 .

Transport and Distribution

The transport and distribution of 3-Chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters . Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation.

属性

IUPAC Name |

3-chloro-6-(3-methoxyphenyl)pyridazine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-18-8-4-2-3-7(5-8)10-6-9(12(16)17)11(13)15-14-10/h2-6H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJIWRWENVJUSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NN=C(C(=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(Aminomethyl)piperidin-1-yl]-2-propylpentan-1-one](/img/structure/B1472221.png)

![(1S)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1472224.png)

![N-[2-(3-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1472229.png)

![6,7-Dihydro-[1,4]dioxino[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B1472236.png)